molecular formula C7H9BClNO2 B14079514 (5-Chloro-2-ethylpyridin-3-yl)boronic acid

(5-Chloro-2-ethylpyridin-3-yl)boronic acid

Cat. No.: B14079514
M. Wt: 185.42 g/mol
InChI Key: CJHULXCEQISVSP-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an ethyl group. The molecular formula of this compound is C7H9BClNO2, and it has a molecular weight of 185.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-ethylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for synthesizing various boronic acids.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of large quantities of the compound with high efficiency and minimal reaction times .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-ethylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Alcohols/Ketones: Formed from oxidation reactions.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Comparison with Similar Compounds

  • (5-Chloro-3-pyridinyl)boronic acid
  • (3-Chloro-5-pyridyl)boronic acid
  • Phenylboronic acid

Comparison: (5-Chloro-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and an ethyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities due to the pyridine ring and its substituents .

Properties

Molecular Formula

C7H9BClNO2

Molecular Weight

185.42 g/mol

IUPAC Name

(5-chloro-2-ethylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BClNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3

InChI Key

CJHULXCEQISVSP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1CC)Cl)(O)O

Origin of Product

United States

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